molecular formula C9H8BrFO B7946581 1-Bromo-4-allyloxy-3-fluorobenzene

1-Bromo-4-allyloxy-3-fluorobenzene

Cat. No.: B7946581
M. Wt: 231.06 g/mol
InChI Key: IRPYYEHPYKEALH-UHFFFAOYSA-N
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Description

1-Bromo-4-allyloxy-3-fluorobenzene is an organic compound with the molecular formula C9H8BrFO It is a derivative of fluorobenzene, where the fluorine atom is substituted at the 3-position, the bromine atom at the 1-position, and an allyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-allyloxy-3-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3-fluoro-4-nitrobenzene with allyl alcohol in the presence of a base to form the desired product. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-allyloxy-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

1-Bromo-4-allyloxy-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-allyloxy-3-fluorobenzene exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium (II) complexes, followed by reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific chemical transformation.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-allyloxy-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with an allyloxy group, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

4-bromo-2-fluoro-1-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPYYEHPYKEALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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